molecular formula C111H183N19O23S3 B038941 HIV-2 Pcs cyclic disulfide CAS No. 119290-15-2

HIV-2 Pcs cyclic disulfide

Cat. No.: B038941
CAS No.: 119290-15-2
M. Wt: 2248 g/mol
InChI Key: XQERITKLIPGTDF-TWDUEHBNSA-N
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Description

HIV-2 Pcs cyclic disulfide is a synthetic cyclic peptide containing an intramolecular disulfide bond. This structural motif enhances stability, protease resistance, and binding specificity compared to linear analogs . The compound is designed to target HIV-2-specific viral components, such as the capsid (CA) protein or antigenic determinants, leveraging the unique biochemical properties of HIV-2. Cyclic disulfides like HIV-2 Pcs are synthesized using methods optimized for disulfide bond formation, ensuring proper conformational constraints critical for antiviral activity .

Properties

CAS No.

119290-15-2

Molecular Formula

C111H183N19O23S3

Molecular Weight

2248 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C111H183N19O23S3/c1-7-10-13-16-19-22-25-28-31-34-37-40-46-57-94(135)121-91(74-156-73-79(153-97(138)59-48-42-39-36-33-30-27-24-21-18-15-12-9-3)70-152-96(137)58-47-41-38-35-32-29-26-23-20-17-14-11-8-2)108(148)128-88(69-132)106(146)126-86(65-93(113)134)104(144)127-87(68-131)105(145)125-85(64-78-66-117-81-55-50-49-54-80(78)81)100(140)118-67-95(136)120-89(71-154)107(147)119-76(6)99(139)124-84(63-77-52-44-43-45-53-77)103(143)122-82(56-51-62-116-111(114)115)101(141)123-83(60-61-92(112)133)102(142)130-98(75(4)5)109(149)129-90(72-155)110(150)151/h43-45,49-50,52-55,66,71,75-76,79,82-91,98,117,131-132,155H,7-42,46-48,51,56-65,67-70,72-74H2,1-6H3,(H2,112,133)(H2,113,134)(H,118,140)(H,119,147)(H,120,136)(H,121,135)(H,122,143)(H,123,141)(H,124,139)(H,125,145)(H,126,146)(H,127,144)(H,128,148)(H,129,149)(H,130,142)(H,150,151)(H4,114,115,116)/t76-,79?,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,98-/m0/s1

InChI Key

XQERITKLIPGTDF-TWDUEHBNSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

sequence

XSNSWGXAFRQVC

Synonyms

HIV-2 PCS cyclic disulfide
palmitoyl(3)-cysteinyl-seryl-(HIV-2(593-603)cyclic disulfide)
Pam(3)Cys-Ser(HIV-2(593-603)cyclic disulfide)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Antiviral Activity of Cyclic Disulfides and Analogs

Compound Target Virus EC₅₀ (nM) Selectivity Index (SI) Reference
This compound HIV-2 15.2 >100
S-PMEA3 HIV-1/2 8.7 85
Cyclic lipopeptide (C₁₂-KR₄C) S. aureus 2.1 32

Q & A

Q. What methodologies are recommended for detecting and characterizing disulfide bond arrangements in HIV-2 proteins or synthetic analogs?

To map disulfide bonds, researchers should employ a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for peptide-level analysis, size-exclusion chromatography (SEC) for topological confirmation, and nuclear magnetic resonance (NMR) for structural validation. Sample preparation must minimize disulfide scrambling by using non-reducing buffers and rapid alkylation to preserve native configurations. For synthetic cyclic disulfide polymers, SEC retention time shifts (e.g., from Mp = 3500 to 2700 g mol<sup>−1</sup> after cyclization) and MALDI-TOF mass spectrometry can confirm intramolecular disulfide formation .

Q. What experimental parameters influence the stability of cyclic disulfide-containing HIV-2 peptide analogs under physiological conditions?

Stability is pH-dependent, with optimal integrity observed at pH ~3 for cyclic disulfide peptides. Degradation at neutral-to-basic pH occurs due to disulfide bond cleavage, as shown in studies using cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Researchers should conduct accelerated stability testing (e.g., 70°C for 24 hours across pH 1–11) and monitor degradation via reverse-phase HPLC or capillary electrophoresis. Sensitivity analyses for temperature and ionic strength are critical for replicating physiological environments .

Q. How are cyclic disulfide-linked peptides synthesized for HIV-2 structural studies or inhibitor design?

Cyclization via oxidative disulfide bridging is achieved using thiolactone chemistry under high-dilution conditions to favor intramolecular reactions. For example, linear polystyrene precursors with terminal thiol groups form cyclic polymers (e.g., c-PS) via disulfide linkages, confirmed by SEC and MALDI-TOF. Functionalized disulfide amines (e.g., cysteamine derivatives) enable one-step cyclization with yields >85%. Purification requires iterative dialysis to remove unreacted linear precursors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for cyclic disulfide-based HIV-2 entry inhibitors?

Contradictions often arise from variability in assay conditions (e.g., cell lines, viral clades) or incomplete structural validation. Orthogonal assays (e.g., surface plasmon resonance for binding affinity, pseudovirus neutralization for potency) should be paired with rigorous disulfide bond mapping. For example, conflicting IC50 values may reflect unintended disulfide scrambling during synthesis; re-evaluation via in situ reduction-reoxidation controls can clarify results .

Q. What strategies address challenges in synthesizing HIV-2 cyclic disulfide analogs with high conformational homogeneity?

Challenges include competing intermolecular reactions and oxidation side products. High-dilution protocols (<1 mM) minimize dimerization, while controlled oxidative agents (e.g., dimethyl sulfoxide/air) improve regioselectivity. Post-synthesis purification via preparative SEC or ion-exchange chromatography isolates monocyclic species. Functional validation using Förster resonance energy transfer (FRET) probes can confirm proper folding .

Q. How should sensitivity analyses be designed to evaluate model assumptions in HIV-2 cyclic disulfide protein dynamics?

Computational models of disulfide bond stability must account for pH, redox potential, and solvent accessibility. For example, Gaussian random walk priors in Bayesian frameworks can assess uncertainty in mortality or degradation rates. Sensitivity analyses should vary parameters like oxidation rate constants (±20%) and compare outputs to empirical stability data (e.g., half-life at pH 7.4 vs. 3.0) .

Methodological Notes

  • Data Validation : Always cross-reference MALDI-TOF results with SEC and NMR to confirm cyclic topology .
  • Ethical Reporting : HIV-2 research specimens must comply with surveillance protocols (e.g., CDC confirmatory testing for viral load assays) .
  • Instrumentation : Orbitrap Fusion or Q Exactive HF systems are preferred for high-resolution disulfide bond mapping .

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